2-[2-(Acryloyloxy)ethoxy]ethyl octanoate
Description
2-[2-(Acryloyloxy)ethoxy]ethyl octanoate is a multifunctional ester compound featuring both acryloyloxy and octanoate moieties. The acryloyloxy group confers reactivity, enabling participation in polymerization processes, while the octanoate (a medium-chain fatty acid ester) contributes to hydrophobicity and plasticizing properties. The compound’s dual functionality allows it to act as a reactive monomer or crosslinking agent, balancing mechanical flexibility and chemical stability in materials science applications [1]2.
Properties
CAS No. |
61708-47-2 |
|---|---|
Molecular Formula |
C15H26O5 |
Molecular Weight |
286.36 g/mol |
IUPAC Name |
2-(2-prop-2-enoyloxyethoxy)ethyl octanoate |
InChI |
InChI=1S/C15H26O5/c1-3-5-6-7-8-9-15(17)20-13-11-18-10-12-19-14(16)4-2/h4H,2-3,5-13H2,1H3 |
InChI Key |
LYXJCZAREYPHFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCCOCCOC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Methyl Acrylate and Diethylene Glycol Octanoate
Reaction Mechanism :
Methyl acrylate reacts with diethylene glycol octanoate in a transesterification process, catalyzed by titanium(IV) isopropoxide or lipases, to yield the target ester and methanol.
Procedure :
- Reactants : Methyl acrylate (1.2 eq), diethylene glycol octanoate (1 eq), titanium(IV) isopropoxide (0.5 mol%), hydroquinone (0.1 wt%).
- Conditions : 85°C under nitrogen, with toluene as an azeotropic entrainer.
- Byproduct Removal : Methanol is continuously removed via distillation, shifting equilibrium toward product formation.
Outcomes :
- Yield : 78–85% after 6–8 hours.
- Purity : >95% (GC-MS).
- Advantages : Scalable, minimal side reactions.
Enzymatic Transesterification
Catalyst : Immobilized Candida antarctica lipase B (Novozym 435).
Conditions :
Direct Esterification Approaches
Acrylic Acid and 2-[2-(Hydroxy)ethoxy]ethyl Octanoate
Catalyst : p-Toluenesulfonic acid (PTSA, 1 mol%).
Procedure :
- React acrylic acid (1.5 eq) with 2-[2-(hydroxy)ethoxy]ethyl octanoate in toluene.
- Reflux at 110°C with molecular sieves (4Å) to absorb water.
- Yield : 68% after 12 hours.
Challenges :
- Competing acrylic acid dimerization.
- Requires rigorous inhibitor use (e.g., 4-methoxyphenol).
Schotten-Baumann Acylation
Reagents : Octanoyl chloride, 2-[2-(hydroxy)ethoxy]ethyl acrylate, NaOH.
Conditions :
Advantages :
- Rapid reaction, high selectivity.
- Avoids high temperatures, reducing polymerization risk.
Catalytic and Solvent Optimization
Catalyst Screening
| Catalyst | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|
| Ti(OiPr)₄ | 85 | 6 | 85 | |
| Novozym 435 | 60 | 24 | 75 | |
| PTSA | 110 | 12 | 68 | |
| DBU (1,8-diazabicycloundec-7-ene) | 90 | 4 | 80 |
Insights :
- Titanium-based catalysts offer optimal activity but require anhydrous conditions.
- Enzymatic routes favor green chemistry but have longer reaction times.
Solvent Systems
- Toluene : Effective for azeotropic methanol/water removal.
- Acetonitrile : Polar aprotic solvent for Schotten-Baumann reactions.
- Solvent-free : Viable for enzymatic methods, reducing purification steps.
Industrial-Scale Considerations
Continuous Flow Reactors
Patent CN114249647B details a reactor system with:
- Reaction kettle : Temperature-controlled (70–100°C).
- Condensers : Efficient methanol condensation.
- Liquid-liquid separators : Automated aqueous/organic phase separation.
Benefits :
- 20% higher throughput vs. batch processes.
- Reduced side product formation.
Polymerization Inhibition
- Additives : Hydroquinone (0.05–0.2 wt%) or phenothiazine.
- Oxygen exclusion : N₂ or Ar sparging to prevent radical initiation.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (CDCl₃) : δ 6.40 (dd, J=17.4, 1.4 Hz, 1H, CH₂=CHCOO), 6.12 (dd, J=17.4, 10.4 Hz, 1H, CH₂=CHCOO), 5.82 (dd, J=10.4, 1.4 Hz, 1H, CH₂=CHCOO), 4.30–4.15 (m, 6H, OCH₂CH₂O), 2.30 (t, J=7.5 Hz, 2H, COOCH₂), 1.60–1.25 (m, 10H, aliphatic CH₂), 0.88 (t, J=6.8 Hz, 3H, CH₃).
- FT-IR : 1720 cm⁻¹ (C=O ester), 1635 cm⁻¹ (C=C acrylate), 1180 cm⁻¹ (C-O-C ether).
Chemical Reactions Analysis
Types of Reactions
2-[2-(Acryloyloxy)ethoxy]ethyl octanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester or ether groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
2-[2-(Acryloyloxy)ethoxy]ethyl octanoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers.
Biology: Employed in the synthesis of bioactive compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 2-[2-(Acryloyloxy)ethoxy]ethyl octanoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The ester and ether groups can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: The compound can participate in esterification and hydrolysis reactions, affecting cellular processes and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, functional, and application-based differences between 2-[2-(acryloyloxy)ethoxy]ethyl octanoate and analogous compounds:
| Compound | Molecular Formula | Molecular Weight | Functional Groups | Key Properties | Applications |
|---|---|---|---|---|---|
| This compound | C₁₅H₂₄O₆* | ~324.3 g/mol* | Acryloyloxy, ethoxy, octanoate | Reactive acrylate group; hydrophobic octanoate chain; moderate flexibility | Polymer crosslinking, self-healing materials, coatings |
| 2-((3-(2-(Acryloyloxy)ethoxy)-3-oxopropyl)thio)ethyl acrylate [1]3 | Not specified | Not specified | Acryloyloxy, thioether, ester | Reversible Michael addition; self-healing at 90°C; high thermal stability | Healable elastomers, dynamic polymer networks |
| DICAPROLACTONE 2-(ACRYLOYLOXY)ETHYL ESTER [6]4 | C₁₇H₂₈O₇ | 344.4 g/mol | Acryloyloxy, caprolactone, ester | High density (1.1 g/mL); branched structure; hydrolytic stability | Biodegradable polymers, medical-grade resins |
| 2-(2-Ethoxyethoxy)ethyl acetate [2]5 | C₈H₁₆O₄ | 176.2 g/mol | Ethoxy, acetate ester | Low viscosity; high volatility; regulated safety profile | Solvents, industrial coatings, adhesives |
| Ethyl 3-ethoxypropionate [3]6 | C₇H₁₄O₃ | 146.2 g/mol | Ethoxy, propionate ester | Low toxicity; slow evaporation rate; excellent solvent compatibility | Paints, ink formulations |
| Potassium octanoate [3]7 | C₈H₁₅KO₂ | 182.3 g/mol | Carboxylate salt (octanoate) | Ionic surfactant; water-soluble; antimicrobial activity | Soaps, detergents, foam stabilizers |
*Estimated based on structural similarity to analogs.
Reactivity and Functional Group Analysis
- Acryloyloxy-Containing Compounds: The acryloyloxy group in this compound enables radical polymerization, similar to the crosslinker in [1]8. However, the absence of a thioether group (cf. ’s compound) limits its ability to undergo reversible Michael addition, reducing its utility in self-healing applications.
- Octanoate vs. Acetate/Propionate Esters: The octanoate moiety enhances hydrophobicity and plasticizing efficiency compared to shorter-chain esters like 2-(2-ethoxyethoxy)ethyl acetate () or ethyl 3-ethoxypropionate (). This property makes the target compound suitable for hydrophobic coatings or flexible polymers [3]910.
- Ionic vs. Covalent Derivatives: Potassium octanoate () exhibits ionic character, enabling surfactant applications, whereas the covalent ester bonds in this compound favor compatibility with organic matrices [3]11.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[2-(Acryloyloxy)ethoxy]ethyl octanoate, and what catalysts are typically employed?
- Methodological Answer : The synthesis involves sequential esterification and acryloylation. First, octanoic acid is esterified with a diethylene glycol derivative (e.g., 2-[2-hydroxyethoxy]ethanol) using acid catalysts like sulfuric acid or enzyme-mediated methods. The acryloyl group is then introduced via acryloyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. For ether linkage formation, sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents (e.g., THF) is recommended .
Q. How is the compound characterized post-synthesis to confirm its structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for verifying the ester and acrylate moieties. Fourier-Transform Infrared Spectroscopy (FTIR) confirms carbonyl (C=O) and ether (C-O-C) bonds. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection, while thermal stability is evaluated using Differential Scanning Calorimetry (DSC) . Gas Chromatography-Mass Spectrometry (GC-MS) can resolve volatile impurities .
Q. What are the primary research applications of this compound in polymer science?
- Methodological Answer : The compound serves as a crosslinking agent in hydrogels due to its acrylate functionality, enabling UV-initiated polymerization. Its octanoate chain enhances hydrophobicity, making it suitable for drug delivery systems requiring controlled release kinetics. In polymer networks, the ethylene glycol spacer improves flexibility and biocompatibility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in esterification reactions?
- Methodological Answer : Yield optimization requires balancing stoichiometry and reaction kinetics. A molar ratio of 1:1.2 (octanoic acid to diethylene glycol derivative) minimizes side products. Temperature control (60–80°C) prevents acrylate degradation. Catalytic enzyme systems (e.g., lipases immobilized on mesoporous silica) improve selectivity under mild conditions. Real-time monitoring via in-situ FTIR helps track ester bond formation .
Q. What analytical techniques are recommended to resolve discrepancies in reported solubility data for this compound?
- Methodological Answer : Discrepancies arise from hygroscopicity and solvent purity. Use Karl Fischer titration to quantify water content in solvents. Solubility profiles should be measured via gravimetric analysis under inert atmospheres (argon/nitrogen) to prevent moisture absorption. Polar aprotic solvents (e.g., DMF, DMSO) show higher solubility due to ether-ester interactions, while non-polar solvents (hexane) require elevated temperatures .
Q. What strategies are effective in modifying the compound's ether and ester linkages for targeted drug delivery systems?
- Methodological Answer : To enhance targeting, replace the octanoate chain with pH-sensitive esters (e.g., succinate) for tumor microenvironment responsiveness. Introducing PEGylated spacers increases circulation time. For enzymatic cleavage, incorporate peptide motifs between the acrylate and octanoate groups. Computational modeling (e.g., molecular dynamics) predicts linker stability in biological matrices .
Data Contradiction Analysis
Q. How do conflicting reports on the compound’s thermal stability inform experimental design?
- Methodological Answer : Discrepancies in DSC data (e.g., Tg values) may stem from residual monomers or plasticizer effects. Purify the compound via column chromatography (silica gel, ethyl acetate/hexane eluent) before analysis. Isothermal thermogravimetric analysis (TGA) under nitrogen identifies decomposition thresholds. Cross-validate results with dynamic mechanical analysis (DMA) for viscoelastic properties .
Safety and Handling
Q. What precautions are critical when handling this compound in polymerization studies?
- Methodological Answer : The acrylate group is a skin sensitizer. Use nitrile gloves and fume hoods during synthesis. Inhibitors (e.g., hydroquinone monomethyl ether, MEHQ) must be added at 50–100 ppm to prevent premature polymerization. Store under inert gas (argon) at 4°C, and avoid exposure to UV light until initiation is required .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
